Esculentic acid

説明

Esculentic acid has been reported in Phytolacca octandra, Actinidia polygama, and other organisms with data available.

from the root of Phytolacca esculenta; protects against endotoxic shock; structure in first source

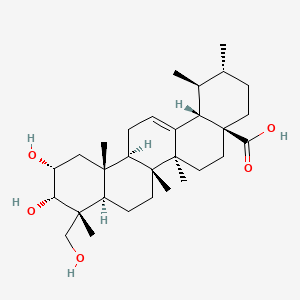

Structure

3D Structure

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17-,18+,20-,21-,22-,23+,24-,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSVIVRDWWRQRT-SVOQGVCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316954 | |

| Record name | Esculentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103974-74-9 | |

| Record name | Esculentic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103974-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculentic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Esculentic Acid: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentic acid, a pentacyclic triterpenoid of the ursane-type, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources, distribution, and biosynthesis of esculentic acid. Furthermore, it presents detailed experimental protocols for its extraction, isolation, and quantification, designed to aid researchers in their pursuit of novel drug development and natural product chemistry. All quantitative data is summarized for comparative analysis, and key biochemical and experimental pathways are visualized to facilitate a deeper understanding of the methodologies and underlying principles.

Natural Sources and Distribution of Esculentic Acid

Esculentic acid is primarily found in various species of the Phytolaccaceae family, commonly known as pokeweeds. It has also been identified in other plant species, indicating a broader, though less concentrated, distribution.

Table 1: Natural Sources and Distribution of Esculentic Acid

| Plant Species | Family | Plant Part(s) | Reported Presence/Concentration |

| Phytolacca esculenta | Phytolaccaceae | Roots | Primary source; specific concentration data is limited in publicly available literature.[1] |

| Phytolacca acinosa | Phytolaccaceae | Roots | Contains various triterpenoid saponins, with esculentic acid as a known aglycone.[2] |

| Phytolacca americana | Phytolaccaceae | Berries, Roots | Contains a variety of triterpenoids, including esculentic acid.[3] |

| Phytolacca octandra | Phytolaccaceae | - | Reported to contain esculentic acid. |

| Phytolacca rivinoides | Phytolaccaceae | - | Contains related triterpenoid saponins.[4][5] |

| Phytolacca bogotensis | Phytolaccaceae | - | Contains related triterpenoid saponins.[4][5] |

| Juglans sinensis | Juglandaceae | Leaves, Twigs | Contains 23-hydroxyursolic acid, a closely related compound.[6] |

| Actinidia polygama | Actinidiaceae | - | Reported to contain esculentic acid. |

Note: Quantitative data on the specific concentration of free esculentic acid is not widely available in the reviewed literature. It often occurs as a component of more complex saponin structures.

Biosynthesis of Esculentic Acid

Esculentic acid belongs to the ursane-type pentacyclic triterpenoids. Its biosynthesis follows the well-established isoprenoid pathway, beginning with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The subsequent key steps in the biosynthesis of the ursane scaffold and its eventual modification to esculentic acid are:

-

Formation of α-Amyrin: Squalene, formed from the condensation of two farnesyl pyrophosphate (FPP) molecules, is epoxidized to 2,3-oxidosqualene. This precursor is then cyclized by the enzyme α-amyrin synthase to form the characteristic five-ring structure of α-amyrin.

-

Oxidation of α-Amyrin to Ursolic Acid: The α-amyrin backbone undergoes a series of oxidation reactions at the C-28 position, catalyzed by cytochrome P450 monooxygenases, likely from the CYP716 family. This multi-step oxidation converts the methyl group at C-28 into a carboxylic acid, yielding ursolic acid.[7][8][9]

-

Hydroxylation of Ursolic Acid to Esculentic Acid: Esculentic acid is 2α,3α,23-trihydroxyurs-12-en-28-oic acid. The formation of esculentic acid from ursolic acid (3β-hydroxyurs-12-en-28-oic acid) requires hydroxylation at the C-2, C-3, and C-23 positions. These specific hydroxylation steps are also catalyzed by cytochrome P450 enzymes. The precise enzymes responsible for these transformations in Phytolacca species have not been fully elucidated but are crucial for the final structure of esculentic acid.

Caption: Proposed biosynthetic pathway of Esculentic Acid.

Experimental Protocols

The following protocols are based on established methodologies for the extraction, isolation, and quantification of triterpenoid saponins and their aglycones from plant materials, specifically adapted for esculentic acid from Phytolacca species.

Extraction of Crude Saponin-Rich Fraction

This protocol describes the initial extraction of a saponin-rich fraction from the roots of Phytolacca esculenta or related species.

-

Plant Material Preparation:

-

Collect fresh roots of the plant.

-

Wash the roots thoroughly to remove soil and debris.

-

Air-dry the roots in a shaded, well-ventilated area until brittle.

-

Grind the dried roots into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh 400 g of the powdered root material.

-

Place the powder in a large percolation apparatus.

-

Percolate the material with 3.5 L of 70% ethanol.[2]

-

Collect the ethanol extract.

-

-

Concentration and Initial Fractionation:

-

Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract (approximately 100 g).[2]

-

Dissolve the crude extract in 800 mL of distilled water.

-

Perform a liquid-liquid extraction by partitioning the aqueous solution with ethyl acetate (6 x 800 mL).[2]

-

Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a crude saponin-rich extract (approximately 15.7 g).[2]

-

Caption: Workflow for the extraction of a crude saponin-rich fraction.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the separation of natural products. This protocol is adapted from a method used for separating esculentosides (saponins of which esculentic acid is the aglycone).[2]

-

HSCCC System Preparation:

-

Prepare a two-phase solvent system composed of chloroform:methanol:water (4:4:2, v/v/v).

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

Degas both the upper and lower phases by sonication before use.

-

-

Separation Procedure:

-

Fill the HSCCC column entirely with the upper phase as the stationary phase.

-

Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while the apparatus is rotating at an appropriate speed.

-

Dissolve 150 mg of the crude saponin-rich extract in the mobile phase.

-

Once hydrodynamic equilibrium is reached, inject the sample into the column.

-

Monitor the effluent using an Evaporative Light Scattering Detector (ELSD).

-

Collect fractions based on the detector response.

-

-

Fraction Analysis:

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of esculentic acid. The following is a general protocol that can be optimized for this specific compound.

-

Sample Preparation (for quantification of free esculentic acid):

-

For the analysis of free esculentic acid, an acid hydrolysis step is required to cleave the sugar moieties from the saponins.

-

Take a known amount of the purified saponin fraction or the crude extract and hydrolyze it with 2M HCl in methanol at 70°C for 4-6 hours.

-

Neutralize the reaction mixture and extract the aglycones (including esculentic acid) with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in a known volume of the mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often effective for separating complex mixtures. A typical gradient could be:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

Gradient program: Start with a low percentage of B, and gradually increase to elute the more nonpolar compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 210 nm, or an ELSD for compounds without a strong chromophore.

-

Injection Volume: 20 µL.

-

Column Temperature: 25-30 °C.

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of esculentic acid at various concentrations.

-

Inject the prepared samples and the standards into the HPLC system.

-

Identify the esculentic acid peak in the sample chromatograms by comparing the retention time with the standard.

-

Quantify the amount of esculentic acid in the samples by correlating the peak area with the calibration curve.

-

References

- 1. Ursolic acid - Wikipedia [en.wikipedia.org]

- 2. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triterpenoid saponins from Phytolacca rivinoides and Phytolacca bogotensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. 23-Hydroxyursolic Acid | C30H48O4 | CID 14136881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Esculentic Acid in Phytolacca: A Technical Guide for Researchers

Abstract

Esculentic acid, a pentacyclic triterpenoid of the ursane type, is a significant bioactive compound found in various species of the Phytolacca genus. It and its glycosylated forms, known as esculentosides, exhibit a range of pharmacological activities, making its biosynthetic pathway a subject of considerable interest for drug development and metabolic engineering. This technical guide provides an in-depth overview of the proposed biosynthesis of esculentic acid in Phytolacca, detailing the enzymatic steps from primary metabolites to the final complex triterpenoid. The guide also includes a compilation of quantitative data on related compounds in Phytolacca, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic pathway and experimental workflows to aid researchers in this field.

Introduction

The genus Phytolacca, commonly known as pokeweed, is a source of a diverse array of secondary metabolites, among which triterpenoid saponins are particularly prominent. Esculentic acid (2α,3α,23-trihydroxyurs-12-en-28-oic acid) is a key aglycone of many of these saponins and has been extracted from the roots of Phytolacca esculenta.[1] These compounds have garnered attention for their potential therapeutic applications. Understanding the biosynthetic pathway of esculentic acid is crucial for harnessing its potential through synthetic biology approaches and for the quality control of herbal preparations. This guide synthesizes the current knowledge on triterpenoid biosynthesis to propose a detailed pathway for esculentic acid in Phytolacca.

The General Triterpenoid Biosynthesis Pathway

Triterpenoids are synthesized via the isoprenoid pathway.[2][3] The biosynthesis of the basic C30 triterpenoid backbone occurs in the cytoplasm and involves two main initial pathways for the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[3] For triterpenoid biosynthesis in the cytoplasm, the MVA pathway is the primary source of IPP and DMAPP.

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by squalene synthase to form squalene (C30). Squalene is subsequently epoxidized to 2,3-oxidosqualene by squalene epoxidase. This molecule is the linear precursor for all cyclic triterpenoids.[4]

Proposed Biosynthesis Pathway of Esculentic Acid in Phytolacca

The biosynthesis of esculentic acid, an ursane-type triterpenoid, proceeds from the cyclization of 2,3-oxidosqualene followed by a series of oxidative modifications.

Formation of the α-Amyrin Skeleton

The crucial cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs). For the formation of the ursane-type skeleton of esculentic acid, the precursor is α-amyrin. This reaction is catalyzed by α-amyrin synthase.[2][5][6] Some plants possess multifunctional OSCs that can produce a mixture of α-amyrin and β-amyrin.[6][7] However, dedicated α-amyrin synthases have also been identified.[2][5]

Post-Cyclization Modifications: The Role of Cytochrome P450s

Following the formation of the α-amyrin backbone, a series of regio- and stereospecific oxidation reactions occur to produce esculentic acid. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of heme-containing enzymes.[8][9][10] While the specific CYPs involved in esculentic acid biosynthesis in Phytolacca have yet to be fully characterized, the proposed steps are based on known activities of CYPs in other plant species. The modifications to convert α-amyrin to esculentic acid include hydroxylation at the C-2, C-3, and C-23 positions, and oxidation of the C-28 methyl group to a carboxylic acid.

The following diagram illustrates the proposed biosynthetic pathway:

Caption: Proposed biosynthesis pathway of esculentic acid from acetyl-CoA in Phytolacca.

Quantitative Data

Direct quantitative data for esculentic acid in Phytolacca species is limited in the literature. However, data on the content of its glycosides (esculentosides) can provide an indication of the biosynthetic activity. The following table summarizes the yield of several triterpene saponins isolated from the roots of Radix phytolaccae (Phytolacca acinosa or P. americana).

| Compound | Amount from 150 mg crude extract (mg) | Purity (%) | Reference |

| Esculentoside A | 46.3 | 96.7 | [11] |

| Esculentoside B | 21.8 | 99.2 | [11] |

| Esculentoside C | 7.3 | 96.5 | [11] |

| Esculentoside D | 13.6 | 97.8 | [11] |

Experimental Protocols

The elucidation of triterpenoid biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol for Gene Cloning and Functional Characterization of a Putative α-Amyrin Synthase

Objective: To clone a candidate α-amyrin synthase gene from Phytolacca and verify its enzymatic function.

Materials:

-

Phytolacca tissue (e.g., young leaves or roots)

-

RNA extraction kit

-

cDNA synthesis kit

-

Degenerate primers designed from conserved regions of known α-amyrin synthases

-

RACE (Rapid Amplification of cDNA Ends) kit

-

High-fidelity DNA polymerase

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., EGY48)

-

Yeast transformation kit

-

GC-MS for product analysis

-

α-amyrin standard

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Phytolacca tissue using a commercial kit according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

-

Cloning of the Core Fragment:

-

Perform PCR using degenerate primers designed based on conserved amino acid sequences of known α-amyrin synthases.

-

Use the synthesized cDNA as a template.

-

Analyze the PCR products by agarose gel electrophoresis, purify the band of the expected size, and clone it into a TA cloning vector for sequencing.

-

-

Full-Length cDNA Cloning (RACE):

-

Based on the sequence of the core fragment, design gene-specific primers for 5' and 3' RACE.

-

Perform 5' and 3' RACE according to the kit manufacturer's protocol to obtain the full-length cDNA sequence.

-

-

Construction of Yeast Expression Vector:

-

Amplify the full-length open reading frame (ORF) of the candidate gene by PCR using high-fidelity DNA polymerase.

-

Clone the ORF into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation and Expression:

-

Transform the expression vector into a suitable yeast strain (e.g., EGY48).[12][13][14]

-

Select positive transformants on appropriate selection media.

-

Inoculate a single colony into liquid selection medium and grow overnight.

-

Induce gene expression by adding galactose to the medium.

-

Continue to culture for 48-72 hours.

-

-

Extraction and Analysis of Triterpenoids:

-

Harvest the yeast cells by centrifugation.

-

Perform an alkaline hydrolysis of the yeast cells to release the triterpenoids.

-

Extract the triterpenoids with an organic solvent (e.g., hexane or ethyl acetate).

-

Analyze the extract by GC-MS.

-

Compare the retention time and mass spectrum of the product with an authentic α-amyrin standard to confirm the enzyme's function.

-

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for cloning and functional characterization of a terpene synthase.

Protocol for Extraction and Quantification of Esculentic Acid and its Glycosides by HPLC-MS/MS

Objective: To extract and quantify esculentic acid and its glycosides from Phytolacca root material.

Materials:

-

Dried and powdered Phytolacca root

-

70% ethanol

-

Ethyl acetate

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Formic acid

-

HPLC-MS/MS system with an ESI source

-

C18 analytical column

-

Standards for esculentic acid and/or esculentosides (if available)

Methodology:

-

Extraction:

-

Percolate the powdered root material (e.g., 400 g) with 70% ethanol (e.g., 3.5 L).[11]

-

Dry the extract under reduced pressure to yield a crude extract.

-

Dissolve the crude extract in water and perform liquid-liquid extraction with ethyl acetate to enrich the saponin fraction.[11]

-

Evaporate the ethyl acetate phase to obtain the crude saponin-rich extract.

-

-

Sample Preparation for HPLC-MS/MS:

-

Dissolve a known amount of the crude saponin-rich extract in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source, typically in positive ion mode for these compounds.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Determine the precursor-to-product ion transitions for esculentic acid and its glycosides by infusing standard solutions or from a full scan analysis of the extract. For example, a transition for a related compound, phytolaccagenin, was m/z 533.2 > 515.3.[15]

-

-

-

Quantification:

-

Prepare a calibration curve using a standard of esculentic acid or a representative esculentoside.

-

Calculate the concentration of the analytes in the extract based on the peak areas and the calibration curve.

-

Conclusion and Future Perspectives

The biosynthesis of esculentic acid in Phytolacca is proposed to follow the general pathway of ursane-type triterpenoid synthesis, commencing with the cyclization of 2,3-oxidosqualene to α-amyrin, followed by a series of hydroxylation and oxidation reactions catalyzed by cytochrome P450 enzymes. While this framework is well-supported by research in other plant species, the specific enzymes from Phytolacca that are responsible for these transformations remain to be identified and characterized.

Future research should focus on:

-

Transcriptome analysis of Phytolacca species to identify candidate genes for α-amyrin synthase and CYPs involved in the pathway.

-

Functional characterization of these candidate genes using heterologous expression systems to confirm their roles in esculentic acid biosynthesis.

-

Metabolic engineering of microorganisms or plants to produce esculentic acid and its derivatives for pharmacological studies and potential commercial production.

A deeper understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of valuable medicinal compounds.

References

- 1. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]

- 2. [Cloning and functional characterization of oxidosqualene cyclase gene for α-amyrin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional characterization of amyrin synthase involved in ursolic acid biosynthesis in Catharanthus roseus leaf epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-amyrin synthase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of a HPLC-MS/MS method for the determination of phytolaccagenin in rat plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Esculentic Acid: A Technical Guide on its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentic acid, a pentacyclic triterpenoid extracted from the Chinese herb Phytolacca esculenta, has demonstrated significant anti-inflammatory properties in both in vivo and in vitro studies.[1] This technical guide provides an in-depth analysis of the known and putative mechanisms of action of esculentic acid in modulating inflammatory responses. While direct evidence for its interaction with specific upstream signaling cascades is still emerging, this document synthesizes the available data on its inhibitory effects on key inflammatory mediators and outlines the likely signaling pathways involved, including the Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide also presents detailed experimental protocols and quantitative data from key studies to facilitate further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways that lead to the production of pro-inflammatory mediators, including cytokines, chemokines, and prostaglandins.

Esculentic acid has been identified as a potent anti-inflammatory agent.[1] It has been shown to selectively inhibit COX-2 and reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the inflammatory mediator Prostaglandin E2 (PGE2).[1] Furthermore, in models of endotoxic shock, esculentic acid has been observed to decrease nitric oxide (NO) levels and increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2] This guide will explore the molecular mechanisms underlying these effects.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Mediators

The primary established mechanism of action for esculentic acid is its ability to suppress the production of key inflammatory mediators.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

Esculentic acid has been identified as a novel and selective inhibitor of COX-2.[1] The COX enzyme is responsible for the conversion of arachidonic acid into prostaglandins.[3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[3][4] By selectively inhibiting COX-2, esculentic acid reduces the synthesis of pro-inflammatory prostaglandins like PGE2, a key mediator of fever, pain, and swelling.[1]

Downregulation of Pro-Inflammatory Cytokines and Mediators

Studies have consistently demonstrated that esculentic acid significantly reduces the levels of several pro-inflammatory cytokines and mediators in response to inflammatory stimuli like lipopolysaccharide (LPS).

-

Tumor Necrosis Factor-alpha (TNF-α): A pivotal cytokine in systemic inflammation, TNF-α is a primary target of esculentic acid's action.

-

Interleukin-6 (IL-6): This pleiotropic cytokine is involved in both acute and chronic inflammation, and its production is attenuated by esculentic acid.[1][2]

-

Nitric Oxide (NO): In high concentrations produced by inducible nitric oxide synthase (iNOS), NO is a pro-inflammatory mediator. Esculentic acid has been shown to decrease its levels during endotoxic shock.[2]

Upregulation of Anti-Inflammatory Cytokines

In addition to suppressing pro-inflammatory molecules, esculentic acid has been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) .[2] IL-10 plays a crucial role in resolving inflammation by inhibiting the production of pro-inflammatory cytokines and promoting immune tolerance.

Putative Upstream Signaling Pathways Modulated by Esculentic Acid

While direct experimental evidence specifically linking esculentic acid to the modulation of upstream signaling pathways is limited, its known effects on downstream inflammatory mediators strongly suggest its interaction with the following key cascades.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription. Given that esculentic acid inhibits the production of NF-κB target genes, it is highly probable that it interferes with this pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by Esculentic Acid.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate the production of inflammatory mediators. Activation of MAPKs by stimuli such as LPS leads to the activation of transcription factors like AP-1, which in turn promotes the expression of pro-inflammatory genes. Many natural triterpenoids exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs. It is plausible that esculentic acid shares this mechanism, thereby suppressing the downstream production of TNF-α and IL-6.

Caption: Postulated inhibitory effect of Esculentic Acid on the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of esculentic acid.

Table 1: In Vitro Effects of Esculentic Acid on Pro-Inflammatory Mediators in LPS-Induced Mouse Peritoneal Macrophages

| Mediator | Concentration of Esculentic Acid | % Inhibition / Effect | Reference |

| TNF-α | 10, 20, 40 µg/ml | Dose-dependent inhibition | [1] |

| IL-6 | 10, 20, 40 µg/ml | Dose-dependent inhibition | [1] |

| PGE2 | 10, 20, 40 µg/ml | Dose-dependent inhibition | [1] |

| COX-2 Protein Expression | 10, 20, 40 µg/ml | Dose-dependent inhibition | [1] |

Table 2: In Vivo Effects of Esculentic Acid in LPS-Induced Endotoxic Shock in Mice

| Parameter | Dosage of Esculentic Acid (mg/kg) | Outcome | Reference |

| Survival Rate | 1, 5, 10 | Increased in a dose-dependent manner | [2] |

| Serum TNF-α | 1, 5, 10 | Decreased in a dose-dependent manner | [2] |

| Serum IL-6 | 1, 5, 10 | Decreased in a dose-dependent manner | [2] |

| Serum NO | 1, 5, 10 | Decreased in a dose-dependent manner | [2] |

| Serum PGE2 | 1, 5, 10 | Decreased in a dose-dependent manner | [2] |

| Serum IL-10 | 1, 5, 10 | Increased in a dose-dependent manner | [2] |

| Lung, Liver, Kidney COX-2 Expression | 1, 5, 10 | Decreased | [2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the key studies investigating the anti-inflammatory effects of esculentic acid.

In Vitro Anti-Inflammatory Assay in Mouse Peritoneal Macrophages

-

Cell Culture: Mouse peritoneal macrophages are harvested and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of esculentic acid for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/ml) for a further incubation period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Cytokine Levels (TNF-α, IL-6): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

PGE2 Levels: The level of PGE2 in the supernatant is measured using an ELISA kit.

-

COX-2 Protein Expression: Cell lysates are prepared, and the expression of COX-2 protein is determined by Western blot analysis using a specific primary antibody against COX-2.

-

Caption: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo Endotoxic Shock Model

-

Animals: Male Kunming mice are used for the study.

-

Treatment: Animals are divided into groups and administered different doses of esculentic acid (e.g., 1, 5, and 10 mg/kg) via intraperitoneal injection.

-

Induction of Endotoxic Shock: After a set period (e.g., 1 hour) post-treatment, endotoxic shock is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).

-

Monitoring and Sample Collection:

-

Survival Rate: The survival of the animals is monitored over a specific period (e.g., 24 hours).

-

Blood and Tissue Collection: At a designated time point after LPS injection, blood samples are collected for serum analysis. Organs such as the lungs, liver, and kidneys are harvested for histopathological examination and protein expression analysis.

-

-

Analysis:

-

Serum Cytokine and Mediator Levels: Serum levels of TNF-α, IL-6, NO, PGE2, and IL-10 are measured using appropriate assay kits.

-

Histopathology: Tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

-

COX-2 Expression in Tissues: The expression of COX-2 in tissue homogenates is determined by Western blot analysis.

-

Conclusion and Future Directions

Esculentic acid exhibits promising anti-inflammatory properties, primarily through the selective inhibition of COX-2 and the suppression of key pro-inflammatory cytokines and mediators, alongside the promotion of the anti-inflammatory cytokine IL-10. While its precise molecular targets within the upstream signaling cascades remain to be fully elucidated, the available evidence strongly suggests a modulatory role on the NF-κB and MAPK pathways.

Future research should focus on:

-

Directly investigating the effects of esculentic acid on the phosphorylation and activation of key components of the NF-κB and MAPK pathways (e.g., IKK, IκBα, p65, ERK, JNK, p38).

-

Exploring the potential interaction of esculentic acid with other inflammatory signaling pathways, such as the JAK-STAT pathway and the NLRP3 inflammasome.

-

Conducting more extensive preclinical studies to evaluate its efficacy and safety in various inflammatory disease models.

A comprehensive understanding of the molecular mechanisms of esculentic acid will be crucial for its potential development as a novel anti-inflammatory therapeutic agent.

References

- 1. Esculentic acid, a novel and selective COX-2 inhibitor with anti-inflammatory effect in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of esculentic acid against endotoxic shock in Kunming mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Preliminary Biological Activity Screening of Esculentic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculentic acid, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities of esculentic acid, with a focus on its anti-inflammatory, cytotoxic, antimicrobial, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to facilitate a deeper understanding of the pharmacological profile of esculentic acid.

Anti-inflammatory Activity

Esculentic acid has demonstrated notable anti-inflammatory effects, primarily attributed to its ability to modulate key inflammatory mediators and signaling pathways.

Quantitative Data: Inhibition of Pro-inflammatory Markers

While specific IC₅₀ values for esculentic acid's inhibition of all major pro-inflammatory cytokines are not extensively documented in publicly available literature, existing studies consistently report a significant, dose-dependent reduction in their production. The following table summarizes the observed effects.

| Target | Cell Line/Model | Observed Effect | Reference |

| TNF-α | LPS-stimulated mouse peritoneal macrophages | Significant inhibition | [1] |

| IL-6 | LPS-stimulated mouse peritoneal macrophages | Significant inhibition | [1] |

| COX-2 | In vivo and in vitro models | Selective inhibition | [1] |

| PGE₂ | Macrophages | Inhibition of production | [1] |

Experimental Protocol: Macrophage Inflammatory Assay

This protocol outlines a standard in vitro method for assessing the anti-inflammatory effects of esculentic acid on lipopolysaccharide (LPS)-stimulated macrophages.[2][3]

Objective: To determine the effect of esculentic acid on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages activated with LPS.

Materials:

-

J774A.1 mouse macrophage cell line

-

Macrophage culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Esculentic acid (dissolved in a suitable solvent, e.g., DMSO)

-

12-well cell culture plates

-

ELISA kits for TNF-α and IL-6

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Culture J774A.1 macrophages in T-75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Harvest the macrophages and seed them into 12-well plates at a density of 1 x 10⁵ cells per well in 500 µL of macrophage medium.

-

Treatment: Prepare various concentrations of esculentic acid in macrophage medium. Add 500 µL of the esculentic acid solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve esculentic acid).

-

Stimulation: Prepare a 2X LPS solution (e.g., 200 ng/mL) in macrophage medium. Add 500 µL of the LPS solution to all wells except for the unstimulated control wells, to which 500 µL of medium is added. The final LPS concentration will be 100 ng/mL.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 16-24 hours.[2]

-

Supernatant Collection: After incubation, centrifuge the plates at 500 x g for 5 minutes to pellet the cells.[3] Carefully collect the supernatant from each well.

-

Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by esculentic acid compared to the LPS-stimulated control.

Signaling Pathways

The anti-inflammatory effects of esculentic acid are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes.

Cytotoxicity

The evaluation of a compound's cytotoxicity is a critical step in the preliminary screening process to assess its potential as a therapeutic agent and to determine its safety profile.

Quantitative Data: Cytotoxic Activity

Currently, there is a lack of specific published data on the cytotoxic effects of esculentic acid against a comprehensive panel of human cancer and normal cell lines. Further research is required to establish its IC₅₀ values and therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the concentration of esculentic acid that inhibits 50% of cell growth (IC₅₀) in various cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HEK293)

-

Cell culture medium appropriate for each cell line

-

Esculentic acid

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of esculentic acid (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Antimicrobial Activity

The potential of esculentic acid as an antimicrobial agent is an area of active investigation.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Specific data on the Minimum Inhibitory Concentration (MIC) of esculentic acid against a broad spectrum of bacterial and fungal strains are not yet widely available in the literature. This represents a key area for future research.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the MIC of esculentic acid against various microorganisms.

Objective: To determine the lowest concentration of esculentic acid that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Esculentic acid

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Esculentic Acid Dilutions: Perform serial two-fold dilutions of esculentic acid in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without esculentic acid) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of esculentic acid at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Antioxidant Activity

The antioxidant properties of esculentic acid contribute to its potential therapeutic effects by mitigating oxidative stress.

Quantitative Data: Antioxidant Capacity

| Assay | IC₅₀ (µg/mL) or Equivalent Value | Standard |

| DPPH Radical Scavenging | Data not available | Ascorbic Acid / Trolox |

| ABTS Radical Scavenging | Data not available | Ascorbic Acid / Trolox |

| Ferric Reducing Antioxidant Power (FRAP) | Data not available | FeSO₄ / Trolox |

Experimental Protocols: Common Antioxidant Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from violet to yellow.

-

Procedure: A solution of DPPH in methanol is mixed with various concentrations of esculentic acid. After a 30-minute incubation in the dark, the absorbance is measured at 517 nm. The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: Measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS.

-

Procedure: The ABTS•+ solution is prepared and mixed with different concentrations of esculentic acid. The absorbance is measured at 734 nm after a short incubation period. The percentage of scavenging is calculated to determine the IC₅₀ value.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Procedure: The FRAP reagent is mixed with esculentic acid, and the absorbance is measured at 593 nm after incubation. The antioxidant capacity is expressed as ferrous iron equivalents or in relation to a standard antioxidant like Trolox.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of a natural product like esculentic acid.

Conclusion

Esculentic acid exhibits promising anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, a comprehensive understanding of its full biological activity profile requires further investigation. Specifically, detailed studies are needed to quantify its cytotoxic effects on a range of cell lines, to determine its antimicrobial spectrum through MIC testing, and to fully characterize its antioxidant capacity using various assays. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute further studies to elucidate the therapeutic potential of esculentic acid.

References

Esculentic Acid: A Technical Guide to its Discovery, Isolation, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentic acid, a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the scientific community for its notable anti-inflammatory properties. First identified in Phytolacca esculenta, a plant with a long history of use in traditional Chinese medicine, this natural compound presents a promising avenue for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical context of esculentic acid's isolation. It details the experimental protocols for its extraction, purification, and structural elucidation, supported by comprehensive quantitative data and visualizations of its molecular interactions.

Introduction and Historical Context

Physicochemical Properties of Esculentic Acid

Esculentic acid (IUPAC name: 2α,3α,23-trihydroxyurs-12-en-28-oic acid) is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₅.[3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₅ | [3] |

| Molecular Weight | 488.7 g/mol | [3] |

| CAS Number | 103974-74-9 | [3] |

| Appearance | Not specified in reviewed literature | - |

| Melting Point | Not specified in reviewed literature | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Table 1: Physicochemical Properties of Esculentic Acid

Experimental Protocols

Isolation and Purification of Esculentic Acid from Phytolacca esculenta

The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for triterpenoids. Specific details may vary based on the starting material and laboratory conditions.

Caption: General workflow for the isolation and purification of esculentic acid.

Methodology:

-

Plant Material Preparation: The roots of Phytolacca esculenta are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable solvent, typically 95% ethanol, at room temperature with agitation for 24-48 hours. This process is repeated multiple times to ensure complete extraction of the bioactive compounds.

-

Filtration and Concentration: The resulting extracts are filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, which is enriched with triterpenoids, is collected.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the different components.

-

Fraction Analysis and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions showing a spot corresponding to a reference standard of esculentic acid (if available) or exhibiting similar characteristics are pooled together.

-

Recrystallization: The pooled fractions are further purified by recrystallization from a suitable solvent, such as methanol, to obtain pure crystalline esculentic acid.

Structural Elucidation

The definitive structure of esculentic acid was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for elucidating the complex structure of triterpenoids. While the specific spectral data for esculentic acid in common deuterated solvents like CDCl₃ or DMSO-d₆ were not explicitly found in the reviewed literature, a general approach to its analysis would involve:

-

¹H NMR: This technique provides information about the number and types of protons in the molecule, as well as their connectivity. Key signals would include those for the methyl groups, the olefinic proton at C-12, and the protons attached to carbons bearing hydroxyl groups.

-

¹³C NMR: This analysis reveals the number of carbon atoms and their chemical environment. The spectrum would show characteristic signals for the carboxyl group at C-28, the double bond carbons at C-12 and C-13, and the carbons attached to the hydroxyl groups.

-

2D NMR Techniques (COSY, HSQC, HMBC): These experiments are essential to establish the complete connectivity of the molecule by correlating protons with protons (COSY), protons with their directly attached carbons (HSQC), and protons with carbons over two to three bonds (HMBC).

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of esculentic acid, which further confirms its structure.

-

Electron Ionization (EI-MS): This hard ionization technique would likely show a molecular ion peak (M⁺) at m/z 488, corresponding to the molecular weight of esculentic acid. The fragmentation pattern would exhibit characteristic losses of functional groups, such as water (H₂O) from the hydroxyl groups and the carboxyl group (COOH).

-

Electrospray Ionization (ESI-MS): This soft ionization technique is useful for determining the molecular weight with high accuracy. In positive ion mode, it would show a protonated molecule [M+H]⁺ at m/z 489, while in negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 487 would be observed. Tandem MS (MS/MS) experiments on these precursor ions would provide further structural information through controlled fragmentation.

Biological Activity and Signaling Pathways

Esculentic acid exhibits significant anti-inflammatory properties, which are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.[1]

Inhibition of Pro-inflammatory Mediators

Studies have shown that esculentic acid can inhibit the production of several pro-inflammatory mediators, including:

-

Cyclooxygenase-2 (COX-2): Esculentic acid acts as a selective inhibitor of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1]

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): This triterpenoid has been demonstrated to reduce the levels of the pro-inflammatory cytokines TNF-α and IL-6.[1]

-

Prostaglandin E2 (PGE2): By inhibiting COX-2, esculentic acid consequently reduces the production of PGE2.[1]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of esculentic acid are believed to be mediated, at least in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Caption: Proposed mechanism of anti-inflammatory action of Esculentic Acid.

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Esculentic acid is thought to inhibit this pathway, potentially by preventing the phosphorylation of IκBα.

MAPK Pathway: The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to external stresses. Upon activation by inflammatory signals, these kinases can activate transcription factors like AP-1, which also promote the expression of pro-inflammatory genes. It is hypothesized that esculentic acid may exert its anti-inflammatory effects by inhibiting the phosphorylation and activation of one or more of these MAPK proteins.

Conclusion and Future Directions

Esculentic acid stands out as a promising natural product with well-documented anti-inflammatory properties. Its historical use in traditional medicine provides a strong foundation for its further investigation and development as a modern therapeutic agent. This technical guide has summarized the key aspects of its discovery, isolation, and proposed mechanisms of action.

Future research should focus on several key areas:

-

Elucidation of the complete historical timeline of its discovery.

-

Development of standardized and optimized protocols for its large-scale isolation and purification.

-

Comprehensive spectroscopic analysis to create a definitive reference library for its identification.

-

In-depth mechanistic studies to precisely delineate its molecular targets within the NF-κB and MAPK signaling pathways.

-

Preclinical and clinical trials to evaluate its safety and efficacy in treating inflammatory diseases.

By addressing these areas, the full therapeutic potential of esculentic acid can be unlocked, paving the way for its integration into modern medicine.

References

- 1. Esculentic acid, a novel and selective COX-2 inhibitor with anti-inflammatory effect in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esculentic acid | CAS:103974-74-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. Esculentic acid | C30H48O5 | CID 9898760 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Esculentic Acid-Containing Plants: A Technical Guide for Researchers

Abstract

Esculentic acid, a pentacyclic triterpenoid saponin, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing esculentic acid, with a primary focus on the Phytolacca genus. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the traditional applications, pharmacological activities, and underlying mechanisms of action of this promising natural compound. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate further research and development.

Introduction

Traditional medicine has long utilized a variety of plants to treat inflammatory ailments. Among the bioactive compounds responsible for these therapeutic effects, esculentic acid has emerged as a significant molecule. Primarily isolated from species of the Phytolacca genus, this compound has been a cornerstone of traditional Chinese medicine for centuries, used to alleviate conditions such as rheumatoid arthritis, edema, hepatitis, and bronchitis.[1] Modern pharmacological studies have begun to validate these traditional uses, revealing that esculentic acid acts as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] This guide aims to bridge the gap between traditional knowledge and contemporary scientific investigation by providing a detailed examination of the ethnobotanical uses of esculentic acid-containing plants and the scientific basis for their efficacy.

Ethnobotanical Uses of Phytolacca Species

The genus Phytolacca, commonly known as pokeweed, is the most well-documented source of esculentic acid. Various species within this genus have been used in traditional medicine across different cultures.

Phytolacca acinosa (Indian Pokeweed)

Traditionally used in Chinese medicine, the roots of Phytolacca acinosa are prescribed for their diuretic, anti-inflammatory, and detoxifying properties.[2] They have been historically used to treat edema, abdominal distension, and various infections.[2]

Phytolacca americana (American Pokeweed)

Native to North America, Phytolacca americana has a rich history of use in traditional herbal medicine for treating a wide range of inflammatory conditions. The roots, berries, and leaves have all been utilized, although caution is advised due to the plant's potential toxicity.

Table 1: Ethnobotanical Uses of Phytolacca americana

| Plant Part | Traditional Preparation | Ailment Treated |

| Root | Poultice, Decoction, Tincture | Rheumatoid arthritis, joint pain, swollen glands, bruises, sprains, skin ulcers, eczema[3][4] |

| Berries | Infusion, Wine, Crushed raw | Dysentery, rheumatism, sore breasts, analgesic[4] |

| Leaves | Poultice, Emetic, Laxative | Skin problems, rheumatism[4] |

Quantitative Data on Traditional Use

While extensive qualitative information on the traditional uses of Phytolacca species is available, quantitative data remains sparse in scientific literature. The following table summarizes available information on dosages in traditional and homeopathic preparations. It is crucial to note that traditional dosages can vary significantly and the use of Phytolacca preparations should be approached with caution due to their toxicity.

Table 2: Dosage Information for Phytolacca Preparations

| Preparation Type | Condition | Dosage | Source |

| Homeopathic Tincture | Sore throat, breast infections, swollen lymph nodes | 3-5 drops of mother tincture every 2-4 hours | |

| Homeopathic Pellets (6C or 30C) | Sore throat, breast infections, swollen lymph nodes | 2-4 pellets every 2-4 hours | |

| Homeopathic Pellets (P. decandra 30C) | General symptoms | Dissolve 5 pellets under the tongue 3 times a day | [3] |

| Traditional Chinese Medicine (Decoction) | Arthritis | Varies based on formulation and practitioner | [5][6] |

Pharmacological Activity and Mechanism of Action

Scientific research has largely focused on the anti-inflammatory properties of esculentic acid, corroborating its traditional uses. The primary mechanism of action is the selective inhibition of the COX-2 enzyme.

Anti-inflammatory Effects

Esculentic acid has been shown to possess potent anti-inflammatory activity both in vivo and in vitro.[1] Studies have demonstrated its ability to reduce edema and protect against endotoxic shock. The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the inflammatory mediator prostaglandin E2 (PGE2).[1]

Signaling Pathways

The anti-inflammatory effects of esculentic acid are mediated through its interaction with key signaling pathways involved in the inflammatory response. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the NF-κB signaling pathway is activated, leading to the transcription of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6. Esculentic acid's inhibition of COX-2 reduces the synthesis of prostaglandins, which are potent inflammatory mediators. Furthermore, its ability to decrease the production of TNF-α and IL-6 suggests an upstream effect on the NF-κB pathway or other related signaling cascades.

References

- 1. Induction of COX-2 by LPS in macrophages is regulated by Tpl2-dependent CREB activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traditional Chinese Medications for Knee Osteoarthritis Pain: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Investigating Esculentic Acid Derivatives: A Technical Guide to Synthesis, Bioactivity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculentic acid, a pentacyclic triterpenoid found in certain medicinal plants, has demonstrated notable anti-inflammatory properties.[1] This technical guide explores the potential for developing novel therapeutic agents through the chemical modification of the esculentic acid scaffold. Due to a scarcity of direct research on esculentic acid derivatives, this document leverages established methodologies and findings from structurally similar triterpenoids, such as oleanolic acid and glycyrrhetinic acid, to propose a framework for the synthesis, bioactivity screening, and mechanistic elucidation of novel esculentic acid analogs. The primary focus is on their potential as anti-inflammatory and anticancer agents. Detailed experimental protocols and proposed signaling pathways are presented to guide future research in this promising area.

Introduction to Esculentic Acid

Esculentic acid is a naturally occurring pentacyclic triterpenoid that has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2).[1] Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The structural backbone of esculentic acid presents multiple sites for chemical modification, offering the potential to enhance its potency, selectivity, and pharmacokinetic profile. The exploration of its derivatives is a promising avenue for the discovery of new anti-inflammatory and potentially anticancer drugs.

Proposed Synthesis of Esculentic Acid Derivatives

The synthesis of esculentic acid derivatives can be approached through modifications at its carboxylic acid and hydroxyl groups. Ester and amide derivatives are common targets for altering lipophilicity and bioavailability.

General Synthesis of Esculentic Acid Esters

A general method for the synthesis of esculentic acid esters involves the reaction of esculentic acid with various alcohols in the presence of an acid catalyst or a coupling agent.

-

Protocol:

-

Dissolve esculentic acid in a suitable organic solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent (e.g., DCC/DMAP or EDC/HOBt) and stir for 30 minutes at 0°C.

-

Add the desired alcohol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and wash the filtrate with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

General Synthesis of Esculentic Acid Amides

The synthesis of amide derivatives can be achieved by converting the carboxylic acid to an acid chloride followed by reaction with an amine, or through direct coupling.

-

Protocol:

-

To a solution of esculentic acid in an anhydrous solvent (e.g., THF), add a coupling agent such as carbonyldiimidazole (CDI).[2]

-

Stir the mixture at room temperature for 1-2 hours to form the acylimidazolide intermediate.[2]

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to obtain the crude amide.

-

Purify the product by column chromatography.

-

Bioactivity of Esculentic Acid Derivatives

The synthesized derivatives should be screened for their anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

The primary anti-inflammatory activity of esculentic acid is linked to COX-2 inhibition.[1] Derivatives should be evaluated for their ability to inhibit this enzyme and related inflammatory markers.

Table 1: Hypothetical Anti-inflammatory Activity of Esculentic Acid Derivatives

| Compound | Derivative Type | R Group | COX-2 Inhibition IC50 (µM) | NO Production Inhibition IC50 (µM) |

| EA-01 | Ester | Methyl | 8.5 | 12.3 |

| EA-02 | Ester | Ethyl | 7.2 | 10.8 |

| EA-03 | Ester | Propyl | 6.8 | 9.5 |

| EA-04 | Amide | Benzyl | 5.1 | 7.9 |

| EA-05 | Amide | Phenyl | 4.5 | 6.8 |

| Esculentic Acid | - | - | 10.2 | 15.1 |

| Celecoxib | - | - | 0.05 | 0.1 |

Anticancer Activity

Many triterpenoids exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.[3][4] Esculentic acid derivatives should be screened against various cancer cell lines.

Table 2: Hypothetical Anticancer Activity of Esculentic Acid Derivatives against A549 Lung Cancer Cells

| Compound | Derivative Type | R Group | IC50 (µM) |

| EA-01 | Ester | Methyl | 25.6 |

| EA-02 | Ester | Ethyl | 22.1 |

| EA-03 | Ester | Propyl | 19.8 |

| EA-04 | Amide | Benzyl | 15.4 |

| EA-05 | Amide | Phenyl | 12.9 |

| Esculentic Acid | - | - | >50 |

| Doxorubicin | - | - | 0.5 |

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Methodology:

-

Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

-

In Vitro Anticancer Assay: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the esculentic acid derivatives for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

-

Signaling Pathways and Mechanisms of Action

The bioactivity of esculentic acid and its derivatives is likely mediated through the modulation of key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Esculentic acid is known to inhibit COX-2.[1] This inhibition likely occurs through the suppression of the NF-κB and MAPK signaling pathways, which are major regulators of inflammatory gene expression.

Caption: Proposed anti-inflammatory signaling pathway of esculentic acid derivatives.

Anticancer Signaling Pathway

The potential anticancer effects of esculentic acid derivatives may be mediated through the induction of apoptosis. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.

Caption: Proposed intrinsic apoptosis pathway induced by esculentic acid derivatives.

Experimental Workflow

The following diagram outlines the proposed workflow for the investigation of esculentic acid derivatives.

Caption: Experimental workflow for esculentic acid derivative investigation.

Conclusion

While direct research on esculentic acid derivatives is currently limited, the structural similarity to other well-studied triterpenoids suggests a high potential for the development of novel anti-inflammatory and anticancer agents. This guide provides a comprehensive framework for the synthesis, biological evaluation, and mechanistic study of esculentic acid derivatives. By following the proposed experimental protocols and workflows, researchers can systematically explore the therapeutic potential of this promising class of natural product derivatives. Further investigation is warranted to validate these hypotheses and to identify lead compounds for preclinical development.

References

- 1. Esculentic acid, a novel and selective COX-2 inhibitor with anti-inflammatory effect in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pro-Apoptotic Activity of Novel Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of Esculentic Acid's Molecular Targets: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the in silico molecular docking studies of esculentic acid, a pentacyclic triterpenoid with known anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of natural compounds and their therapeutic potential. Here, we explore the interactions of esculentic acid with its key protein targets—Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)—providing a comprehensive overview of the methodologies, quantitative binding data, and the signaling pathways involved.

Executive Summary

Esculentic acid, a natural compound extracted from the Chinese herb Phytolacca esculenta, has demonstrated significant anti-inflammatory effects. In silico molecular docking studies are crucial in elucidating the binding mechanisms of esculentic acid with its protein targets at the molecular level. This guide summarizes the findings from various computational studies, presenting a consolidated view of the binding affinities and interaction patterns. While direct docking studies on esculentic acid are limited in published literature, this guide synthesizes data from studies on structurally similar triterpenoids and known inhibitors of COX-2, TNF-α, and IL-6 to provide a representative analysis.

Introduction to Esculentic Acid and its Therapeutic Potential

Esculentic acid is a pentacyclic triterpenoid that has been traditionally used in Chinese medicine to treat various inflammatory conditions.[1] Scientific studies have confirmed its potent anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory mediators.[2] Specifically, esculentic acid has been identified as a selective inhibitor of COX-2 and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3] These activities make esculentic acid a promising candidate for the development of novel anti-inflammatory drugs.

Key Protein Targets of Esculentic Acid

The anti-inflammatory effects of esculentic acid are primarily mediated through its interaction with the following protein targets:

-

Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[4]

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases.[5] Inhibition of TNF-α is an established therapeutic approach for conditions like rheumatoid arthritis and inflammatory bowel disease.[5]

-

Interleukin-6 (IL-6): Another critical pro-inflammatory cytokine involved in a wide range of inflammatory and autoimmune diseases.[6] Targeting IL-6 and its signaling pathway is a validated strategy for the treatment of various inflammatory disorders.[6]

Methodologies for In Silico Molecular Docking